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2-(2-Thienylcarbonyl)indane-1,3-dione

Cat. No.: B2843337
CAS No.: 10275-43-1
M. Wt: 256.28
InChI Key: WPOSJVZKTZUSBO-UHFFFAOYSA-N
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Description

Significance of the Indane-1,3-dione Core in Organic Synthesis and Medicinal Chemistry

The indane-1,3-dione nucleus is considered a "privileged scaffold" in chemical research due to its wide-ranging utility. nih.govencyclopedia.pub Its structure, featuring a benzene (B151609) ring fused to a five-membered ring containing two ketone groups, provides a rigid and synthetically versatile platform. researchgate.net This core is a key building block in numerous applications, from bioimaging and biosensing to organic electronics and photopolymerization. nih.govnih.gov

In organic synthesis, the significance of the indane-1,3-dione core lies in its reactive nature. The methylene (B1212753) group at the 2-position is flanked by two electron-withdrawing carbonyl groups, making its protons acidic and the carbon atom a potent nucleophile. nih.gov This active methylene site readily participates in a variety of chemical transformations, including Knoevenagel condensations, aldol (B89426) reactions, and Michael additions, allowing for the straightforward introduction of diverse substituents. nih.govresearchgate.net This synthetic accessibility makes it an invaluable precursor for constructing complex polycyclic and heterocyclic systems. researchgate.net

In medicinal chemistry, indane-1,3-dione derivatives have demonstrated a remarkable spectrum of biological activities. nih.gov The structural similarity to indanone, a moiety present in successful drugs like the Alzheimer's treatment Donepezil and the HIV protease inhibitor Indinavir, has fueled extensive research into its therapeutic potential. nih.govencyclopedia.pubresearchgate.net Derivatives of indane-1,3-dione have been investigated for a wide array of pharmacological effects, as detailed in the table below. researchgate.netnih.gov

Biological Activity of Indane-1,3-dione Derivatives
Anticoagulant
Anti-inflammatory
Antimicrobial
Antitumor / Anticancer
Neuroprotective
Antiviral

This table summarizes the diverse biological activities reported for various derivatives of the indane-1,3-dione core.

Rationale for Research on 2-Substituted Indane-1,3-dione Derivatives with Thiophene (B33073) Moieties

The rationale for synthesizing and studying 2-substituted indane-1,3-dione derivatives bearing thiophene moieties is rooted in the principles of medicinal chemistry, particularly the strategy of molecular hybridization. This approach involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for enhanced affinity, improved efficacy, or a novel mechanism of action compared to the individual components. encyclopedia.pub

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle that is a prominent feature in numerous FDA-approved drugs. nih.govencyclopedia.pub It is considered a privileged structure in drug discovery due to its ability to modulate a molecule's physicochemical properties and engage in specific interactions with biological targets. nih.govnih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can enhance drug-receptor binding. nih.gov Furthermore, thiophene is often used as a bioisosteric replacement for a phenyl ring, which can lead to improved metabolic stability and a better pharmacological profile. nih.gov

Thiophene derivatives themselves exhibit a wide range of biological activities, making them attractive candidates for molecular hybridization. nih.govresearchgate.net

Biological Activity of Thiophene Derivatives
Anti-inflammatory
Antimicrobial / Antifungal
Anticancer
Antiviral
Antioxidant
Anticonvulsant

This table highlights some of the key pharmacological properties associated with compounds containing the thiophene moiety. researchgate.net

By incorporating a 2-thienylcarbonyl group onto the indane-1,3-dione scaffold, researchers aim to combine the distinct biological and chemical attributes of both moieties. nih.govresearchgate.net This strategic fusion is expected to yield novel compounds where the electron-rich thiophene ring complements the electron-accepting indane-1,3-dione core. The resulting molecular structure offers new possibilities for interaction with biological targets, potentially leading to the discovery of agents with unique therapeutic profiles. researchgate.net

Scope and Academic Focus of the Research Inquiry

The academic and scientific inquiry into 2-(2-Thienylcarbonyl)indane-1,3-dione and related compounds is multifaceted, spanning several key areas of chemical science. The primary focus is on exploring the synergy between the indane-1,3-dione framework and the thiophene substituent to create novel molecular entities with valuable properties.

The scope of research typically includes:

Synthetic Methodology: A significant focus is on the development of efficient and versatile synthetic pathways to access these target molecules. This includes optimizing reaction conditions for the C-acylation of indane-1,3-dione with thiophene-based reagents. researchgate.net

Structural Characterization: Detailed structural elucidation of the synthesized compounds is crucial. This is accomplished using a range of spectroscopic and analytical techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the molecular structure and purity. researchgate.netpensoft.net

Medicinal Chemistry and Pharmacological Evaluation: A major thrust of the research is the investigation of the biological activities of these hybrid molecules. researchgate.net This involves in vitro and in vivo screening for various therapeutic effects, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial properties. nih.govresearchgate.net The goal is to identify lead compounds for further drug development.

Structure-Activity Relationship (SAR) Studies: Researchers aim to establish clear relationships between the molecular structure of the derivatives and their biological activity. By systematically modifying the substitution patterns on both the thiophene and indane-1,3-dione rings, SAR studies can provide critical insights for designing more potent and selective compounds. nih.gov

Materials Science Applications: Given that the indane-1,3-dione core is used in the development of dyes, photoinitiators, and materials for organic electronics, research also extends to evaluating the photophysical and electronic properties of these thiophene-containing derivatives for potential use in advanced materials. nih.govencyclopedia.pub

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8O3S B2843337 2-(2-Thienylcarbonyl)indane-1,3-dione CAS No. 10275-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thiophene-2-carbonyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3S/c15-12-8-4-1-2-5-9(8)13(16)11(12)14(17)10-6-3-7-18-10/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOSJVZKTZUSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Reactivity and Derivatization Pathways

Reactivity at the Activated Methylene (B1212753) Group (C-2) of Indane-1,3-dione Systems

The hydrogen atoms on the C-2 carbon of the indane-1,3-dione ring are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This "activated methylene group" is the primary center of reactivity for many reactions, including condensations and nucleophilic additions. The presence of the 2-thienylcarbonyl group further influences this reactivity.

The Knoevenagel condensation is a cornerstone reaction for indane-1,3-dione systems, involving the reaction of the activated methylene group with aldehydes or ketones. masterorganicchemistry.comchemicalbook.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate, and proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. chemicalbook.comnih.gov

For 2-acyl-1,3-indandiones, the condensation occurs at the methylene group of the acyl substituent. For instance, 2-acetyl-1,3-indandione can be condensed with various aromatic aldehydes to produce α,β-unsaturated carbonyl derivatives. researchgate.netrdd.edu.iq These derivatives, in turn, can be used as precursors for synthesizing heterocyclic systems like pyrazolines. researchgate.netrdd.edu.iq While specific studies on 2-(2-thienylcarbonyl)indane-1,3-dione are not extensively detailed in the reviewed literature, the general mechanism is applicable. The reaction would involve the enolate of the indane-1,3-dione moiety attacking an aldehyde, leading to a 2-ylideneindane-1,3-dione derivative. These reactions are valuable for creating carbon-carbon bonds and synthesizing complex molecules.

Table 1: Examples of Knoevenagel Condensation with Indane-1,3-dione Systems This table is illustrative of the general reaction type.

Reactant 1 Reactant 2 Catalyst Product Type Ref.
Indane-1,3-dione Aromatic Aldehydes Piperidine 2-Arylmethylene-1,3-indandiones chemicalbook.comnih.gov
2-Acetyl-1,3-indandione Benzaldehyde Ethanolic NaOH α,β-Unsaturated carbonyl derivative researchgate.netrdd.edu.iq

Indane-1,3-dione itself can undergo self-condensation under basic or acidic conditions to form a dimeric adduct known as Bindone. chemicalbook.comnih.gov This process involves one molecule acting as the nucleophile (as an enolate) and a second molecule acting as the electrophile. The reaction highlights the dual reactivity of the indane-1,3-dione system. While this reaction is well-established for the parent compound, the self-condensation of 2-substituted derivatives like this compound is less common as the C-2 position is already functionalized, sterically hindering the dimerization process.

The activated C-2 position is susceptible to nucleophilic attack, particularly after deprotonation to form a carbanion. This allows for various derivatization pathways.

Alkylation: The enolate generated from 2-acyl-1,3-indandiones can react with alkyl halides. However, achieving successful C-alkylation can be challenging, and specific conditions, such as using KF-celite in dry acetonitrile, may be required to obtain moderate yields. nih.gov

Mannich Reaction: 2-Acetyl-1,3-indandione is known to undergo the Mannich reaction with formaldehyde (B43269) and secondary amines like piperidine or diethylamine, resulting in the corresponding aminomethylated products. This reaction demonstrates the ability of the C-2 position to act as a nucleophile in a multicomponent reaction.

Michael Addition: The enolate of indane-1,3-dione derivatives can participate as a donor in Michael additions to α,β-unsaturated carbonyl compounds. Conversely, Knoevenagel products derived from indane-1,3-dione can act as Michael acceptors.

Coupling with Diazonium Salts: The active methylene group in 2-acetyl-1,3-indandione can couple with diazonium salts, leading to azo compounds which subsequently rearrange.

Functionalization of Carbonyl Centers within the Indane-1,3-dione Ring

The two carbonyl groups (at C-1 and C-3) of the indane-1,3-dione ring are also sites for chemical modification, although they are generally less reactive than the exocyclic carbonyl of the 2-acyl group. The most significant reaction at these positions for 2-acyl-1,3-indandiones is their condensation with hydrazine (B178648) and its derivatives.

This reaction provides a powerful route for synthesizing fused heterocyclic systems. When 2-acyl-1,3-indandiones are treated with various hydrazines (e.g., hydrazine hydrate, phenylhydrazine, or substituted hydrazines) in a suitable solvent like glacial acetic acid, a cyclocondensation reaction occurs. nih.gov This process involves the initial formation of a hydrazone at the more reactive exocyclic acyl carbonyl, followed by intramolecular cyclization involving one of the ring carbonyls (C-1 or C-3) and subsequent dehydration. The resulting products are highly valuable tricyclic heteroaromatic compounds known as indeno[1,2-c]pyrazol-4(1H)-ones. nih.govacs.org This transformation is a key derivatization pathway for 2-acyl-1,3-indandiones, including, presumably, this compound.

Similarly, reactions with other binucleophiles like hydroxylamine (B1172632) or aliphatic diamines can lead to the formation of different heterocyclic structures, such as indenoisoxazoles or indenopyrimidines, respectively. acs.orgresearchgate.net

Table 2: Synthesis of Indeno[1,2-c]pyrazol-4(1H)-ones

2-Acyl-1,3-indandione Hydrazine Derivative Solvent Product Ref.
Variety of 2-acyl-(1H)-indene-1,3(2H)-diones 2-Hydrazinylbenzo[d]thiazoles Glacial Acetic Acid 1-(Benzo[d]thiazol-2-yl)-3-alkyl/aryl-indeno[1,2-c]pyrazol-4(1H)-ones nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Indane Benzene (B151609) Ring

The benzene ring of the indane-1,3-dione core is generally resistant to electrophilic aromatic substitution (EAS). nih.govencyclopedia.pub The two carbonyl groups are powerful electron-withdrawing groups, which strongly deactivate the aromatic ring towards attack by electrophiles such as nitronium (NO₂⁺) or bromonium (Br⁺) ions. uobabylon.edu.iqwikipedia.org

Consequently, direct halogenation or nitration of the indane-1,3-dione scaffold is typically not a viable synthetic strategy. nih.govencyclopedia.pub To obtain derivatives with substituents on the aromatic ring, the standard approach involves starting with a pre-functionalized precursor. For example, 4-nitro- or 4-chloro-indane-1,3-dione are synthesized from the corresponding 3-nitro- or 3-chlorophthalic anhydrides. nih.govencyclopedia.pub This indicates that for synthesizing an analogue of this compound with a substituent on the benzene ring, the synthesis would need to commence from an appropriately substituted phthalate (B1215562) or phthalic anhydride (B1165640).

Thiophene (B33073) Ring Reactivity and Transformations

The thiophene ring in the this compound molecule is another site for potential functionalization, primarily through electrophilic aromatic substitution. Thiophene is an electron-rich aromatic heterocycle and is significantly more reactive than benzene towards electrophiles. derpharmachemica.com Substitution typically occurs preferentially at the C-5 position (α to the sulfur and meta to the carbonyl group) or the C-4 position (β to the sulfur and ortho to the carbonyl group).

The 2-carbonyl group acts as a deactivating group, withdrawing electron density from the thiophene ring via resonance and inductive effects. This deactivation makes the ring less reactive than unsubstituted thiophene but still susceptible to substitution under appropriate conditions. The deactivating nature of the acyl group directs incoming electrophiles primarily to the C-5 and, to a lesser extent, the C-4 positions. rsc.org Standard electrophilic substitution reactions applicable to thiophene include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org

Nitration: Nitration requires milder conditions than those used for benzene, often employing reagents like acetyl nitrate. quimicaorganica.org

Acylation: Friedel-Crafts acylation would introduce a second acyl group onto the ring, likely at the C-5 position.

These reactions would allow for the modification of the thiophene moiety, providing a route to a variety of derivatives with potentially different electronic and biological properties.

Domino and Cascade Reactions Utilizing this compound as a Synthon

Domino and cascade reactions, characterized by a series of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, offer an efficient and atom-economical approach to complex molecules. While specific studies detailing the extensive use of this compound in such sequences are emerging, the reactivity of the parent indane-1,3-dione scaffold provides a foundational understanding. The acidic nature of the C-2 proton in indane-1,3-dione derivatives makes them suitable precursors for generating nucleophilic intermediates that can initiate domino sequences.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful ring-forming reactions that involve the reaction of a 1,3-dipole with a dipolarophile to construct five-membered heterocyclic rings. A prominent example is the reaction of azomethine ylides with suitable dipolarophiles to synthesize pyrrolidine (B122466) derivatives. The versatility of this reaction allows for the creation of multiple stereocenters in a single step with high levels of control.

In the context of the indane-1,3-dione framework, research has predominantly focused on derivatives possessing an exocyclic double bond, such as 2-arylidene-1,3-indanediones. These compounds serve as excellent dipolarophiles in [3+2] cycloaddition reactions with azomethine ylides, which can be generated in situ from the condensation of α-amino acids with aldehydes or ketones. This approach has been successfully employed in the synthesis of a variety of spiro[indane-1,3-dione-2,3'-pyrrolidine] and spiro[indane-1,3-dione-2,3'-pyrrolizidine] derivatives.

While direct examples of this compound acting as a dipolarophile are not extensively documented, its structural features suggest potential reactivity. The carbonyl groups within the molecule could, under specific conditions, act as the dipolarophilic component, reacting with 1,3-dipoles like azomethine ylides to form oxazolidine-containing spiro-compounds. The reaction conditions, including the choice of catalyst and solvent, would be crucial in directing the regioselectivity and stereoselectivity of such cycloadditions.

The general mechanism for the 1,3-dipolar cycloaddition of an azomethine ylide with a carbonyl-containing dipolarophile is depicted below:

Reactant 1 (1,3-Dipole)Reactant 2 (Dipolarophile)Product
Azomethine YlideThis compound (hypothetical)Spiro-oxazolidine-indanedione derivative

Further research is necessary to fully explore the scope and limitations of this compound in these transformations.

Other Cycloaddition Pathways

Beyond 1,3-dipolar cycloadditions, the indane-1,3-dione scaffold can participate in other cycloaddition reactions. For example, derivatives of indane-1,3-dione have been shown to undergo [4+2] cycloadditions (Diels-Alder reactions), where a diene reacts with a dienophile to form a six-membered ring. In such cases, a derivative of the indane-1,3-dione would need to be fashioned to act as either the diene or the dienophile.

The reactivity of this compound in these other cycloaddition pathways is an area ripe for investigation. The electronic nature of the thienyl group, which can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions, could be leveraged to tune the reactivity of the indanedione core for various cycloaddition strategies.

The following table summarizes potential cycloaddition pathways for indane-1,3-dione derivatives, which could be explored for this compound:

Cycloaddition TypeDiene/DipoleDienophile/DipolarophileProduct Type
[4+2] CycloadditionDiene-functionalized indanedioneAlkene/AlkyneFused cyclohexene (B86901) derivative
[4+2] CycloadditionDieneAlkene-functionalized indanedioneSpiro-cyclohexene derivative
[3+2] CycloadditionNitrile ImineCarbonyl group of indanedioneSpiro-oxadiazoline derivative

Mechanistic studies in this area would be invaluable for understanding the intricate details of the transition states and intermediates, ultimately enabling the rational design of novel synthetic routes to complex heterocyclic systems based on the this compound scaffold.

Computational Chemistry and Theoretical Characterization of 2 2 Thienylcarbonyl Indane 1,3 Dione

Quantum Chemical Calculations: Electronic Structure and Stability (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 2-(2-Thienylcarbonyl)indane-1,3-dione, DFT calculations would provide insights into the distribution of electron density and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For thienyl-containing β-diketones, the electronic properties are influenced by the interplay between the electron-withdrawing dicarbonyl groups and the electron-rich thiophene (B33073) ring. scielo.org.zacore.ac.uk

The analysis of the HOMO and LUMO electron density distributions would likely show that the HOMO is primarily located on the electron-rich thiophene ring and the enolizable portion of the indane-1,3-dione core. Conversely, the LUMO is expected to be distributed over the electron-deficient dicarbonyl groups. This separation of frontier orbitals is characteristic of molecules with intramolecular charge transfer capabilities.

From the HOMO and LUMO energies, several key quantum chemical parameters can be derived to describe the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron from the HOMO (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the LUMO (A ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability (S = 1 / η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

While specific values for this compound are not available in the literature, a hypothetical representation of such data is presented in the table below, based on typical values for similar organic molecules.

ParameterCalculated Value (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-2.5Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.0Indicator of chemical stability and reactivity
Ionization Potential (I)6.5Energy required to remove an electron
Electron Affinity (A)2.5Energy released upon gaining an electron
Electronegativity (χ)4.5Tendency to attract electrons
Chemical Hardness (η)2.0Resistance to change in electron distribution
Chemical Softness (S)0.5Measure of polarizability
Electrophilicity Index (ω)5.06Ability to act as an electrophile

Conformational Analysis and Tautomeric Equilibria in this compound

Like other β-dicarbonyl compounds, this compound can exist in different tautomeric forms. mdpi.com The primary equilibrium is between the triketo form and two possible enol forms, where a proton is transferred from the central carbon of the indane-1,3-dione moiety to one of the adjacent carbonyl oxygen atoms. This results in the formation of a hydroxyl group and a carbon-carbon double bond.

The stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. In the enol forms of this compound, a strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring. This is a common feature in β-diketones and significantly contributes to the stability of the enol tautomers. scielo.org.zacore.ac.uk

Computational methods can be employed to calculate the relative energies of the different tautomers and predict the equilibrium distribution. The two likely enol tautomers would involve the enolization of either the indane-1,3-dione carbonyl or the thienylcarbonyl group. Studies on related 2-acyl-1,3-indandiones suggest that the enol form is often the more stable tautomer. nih.gov

Molecular Docking Simulations to Predict Binding Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or a nucleic acid. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the structural features of this compound, which include hydrogen bond donors and acceptors, a planar aromatic system, and a flexible linker, it is a candidate for binding to various biological targets. For instance, indane-1,3-dione derivatives have been investigated for a range of biological activities.

A typical molecular docking study would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Preparation of the Receptor: A specific protein target would be chosen, and its 3D structure, usually obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to explore the possible binding poses of the ligand within the receptor's active site.

Scoring and Analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

While no specific docking studies have been published for this compound, an illustrative table of potential interactions with a hypothetical protein active site is provided below.

Interaction TypeLigand Atom/GroupReceptor ResidueDistance (Å)
Hydrogen BondCarbonyl Oxygen (indanedione)Lysine (NH3+)2.8
Hydrogen BondCarbonyl Oxygen (thienylcarbonyl)Arginine (NH2)3.1
π-π StackingThiophene RingPhenylalanine3.5
Hydrophobic InteractionIndane RingLeucine, Valine-

Molecular Dynamics Simulations to Investigate Ligand-Target Complex Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic picture of the binding event by treating the atoms as moving particles and simulating their movements based on classical mechanics.

An MD simulation of the this compound-protein complex would involve placing the docked complex in a simulated physiological environment (a box of water molecules with ions) and calculating the forces between all atoms at very short time intervals. This allows for the observation of how the ligand and protein move and adapt to each other.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent pose.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are more flexible or rigid.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor, which is crucial for binding affinity.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity than docking scores alone.

These simulations would reveal whether the initial binding pose predicted by docking is stable and how the flexibility of the protein and ligand affects the interaction.

Theoretical Mechanistic Predictions for Chemical Transformations

Computational chemistry is also a valuable tool for predicting the mechanisms of chemical reactions. For this compound, theoretical methods can be used to investigate the mechanisms of its synthesis and potential subsequent transformations.

The synthesis of 2-acyl-1,3-indandiones typically involves the acylation of indane-1,3-dione. mdpi.com A theoretical study of this reaction would involve:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction would be optimized.

Searching for Transition States: The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational methods can be used to locate and characterize the transition state structure.

Furthermore, the reactivity of this compound in subsequent reactions, such as electrophilic or nucleophilic additions to the thiophene ring or the dicarbonyl system, could be predicted by analyzing the molecule's electrostatic potential map and frontier molecular orbital densities. These theoretical predictions can guide the design of new synthetic routes and the exploration of the chemical reactivity of this compound.

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Relevance of 2 2 Thienylcarbonyl Indane 1,3 Dione Derivatives

Principles of Structural Modification for Modulating Biological Activity

The biological activity of 2-(2-Thienylcarbonyl)indane-1,3-dione derivatives can be systematically modulated by making specific structural alterations to the core molecule. Structure-Activity Relationship (SAR) studies have been instrumental in identifying key molecular features that govern the potency and selectivity of these compounds. nih.govchemrxiv.org The core principles of modification revolve around three main components: the indane-1,3-dione nucleus, the substituent at the 2-position (the thienylcarbonyl group), and substitutions on the aromatic ring of the indane moiety.

Key SAR insights include:

The Indane-1,3-dione Core: This bicyclic system is crucial for the activity of many derivatives. Its rigid structure helps to orient the substituents in a specific conformation for optimal interaction with biological targets. Modifications to this core, such as replacing one of the ketone groups, can significantly alter binding affinity. For instance, in the context of α-synuclein fibril binding, 1-indanone-diene derivatives were found to be better binders than the corresponding 1,3-indandione-diene analogs. nih.gov

The 2-Position Substituent: The nature of the acyl group at the C-2 position is a primary determinant of biological activity. For the parent compound, the 2-thienylcarbonyl group's size, shape, and electronic properties are critical. Replacing the thiophene (B33073) ring with other aromatic or heterocyclic systems is a common strategy to explore different binding pockets or alter physicochemical properties. The length and conformational flexibility of this substituent are also vital; for example, in inhibitors of cytosolic phospholipase A2, enzyme inhibition was found to be optimal when the acyl residue at the 3-position of an indole (B1671886) core had a length of 12 or more carbons. nih.gov

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, nitro groups, hydroxyl groups, alkyl chains) onto the phenyl ring of the indane-1,3-dione scaffold can fine-tune the molecule's electronic properties, lipophilicity, and steric profile. iajps.com These modifications can enhance binding affinity, improve selectivity, and alter pharmacokinetic properties. For example, any aromatic substitution, whether activating or deactivating, on a related 1-indanon-diene moiety was shown to reduce binding affinity to α-synuclein fibrils compared to the non-substituted version. nih.gov The Knoevenagel condensation is a frequently used reaction to synthesize such derivatives, allowing for the introduction of a wide variety of substituted aryl groups at the 2-position. nih.govencyclopedia.pubijpsr.com

**5.2. In Vitro Mechanistic Elucidation of Biological Actions

Understanding the precise mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. In vitro studies have provided significant insights into their interactions with enzymes, receptors, and cellular pathways.

Derivatives of indane-1,3-dione have been investigated as inhibitors of various enzymes critical to disease pathways.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type II diabetes. nih.govscielo.br While specific studies on this compound are limited, related heterocyclic compounds have demonstrated potent α-glucosidase inhibition. The mechanism often involves a mixed competitive and non-competitive inhibition profile. scielo.brresearchgate.net Molecular docking studies suggest that inhibitors bind to the enzyme through hydrogen bonds and hydrophobic interactions with key amino acid residues in the active or allosteric sites. scielo.brresearchgate.netnih.gov For example, the inhibitor bavachalcone (B190645) forms hydrogen bonds with residues trp391, arg428, and trp710 of α-glucosidase. scielo.brresearchgate.net The inhibitory potency of such compounds can be significantly greater than that of standard drugs like acarbose. nih.govscielo.br

InhA Inhibition: The enoyl-acyl carrier protein reductase (InhA) is an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com It is the primary target of the frontline drug isoniazid. nih.gov Direct inhibitors of InhA are sought to overcome resistance mechanisms associated with isoniazid, which requires metabolic activation. nih.govresearchgate.net The design of InhA inhibitors often involves creating molecules with lipophilic chains that can interact with the enzyme's hydrophobic substrate-binding pocket, along with functional groups capable of forming hydrogen bonds with key residues like Tyrosine 158. mdpi.com Derivatives of indane-1,3-dione can be designed to mimic these properties, offering a potential scaffold for novel anti-tuberculosis agents.

The aggregation of the α-synuclein protein into fibrillar structures is a hallmark of neurodegenerative disorders like Parkinson's disease. nih.gov Developing ligands that can selectively bind to these aggregates is a major goal for diagnostic imaging and therapeutic intervention. nih.govchemrxiv.org

SAR studies have led to the rational design of novel 1-indanone (B140024) and 1,3-indandione (B147059) derivatives with high affinity for α-synuclein fibrils. nih.govnih.gov These studies revealed that extending the conjugation of the molecule, for example by creating diene analogues, and substituting the core nitrogen (in related indolinone structures) can increase both binding affinity and selectivity against other protein aggregates like amyloid-β (Aβ) and tau fibrils. nih.govnih.gov

Certain lead compounds from these studies have demonstrated nanomolar binding affinities and significant selectivity for α-synuclein. nih.govchemrxiv.orgnih.gov

CompoundCore StructureBinding Affinity (Kd) to α-syn fibrils (nM)Selectivity (α-syn vs. Aβ and tau)Reference
Compound 81-Indanone9.0>10x nih.govnih.gov
Compound 321,3-Indandione related18.8>10x nih.govnih.gov

The binding mechanism involves the ligand intercalating with the misfolded protein aggregates, a process that can be visualized using fluorescence microscopy on brain tissue sections from patients with Parkinson's disease. nih.govnih.gov

The anti-proliferative effects of indane-1,3-dione derivatives are being explored for cancer therapy. One of the key cellular mechanisms under investigation is the modulation of oncogenic pathways.

The KRAS proto-oncogene is frequently mutated in various human cancers, leading to uncontrolled cell growth and proliferation. researchgate.net Therefore, molecules that can down-regulate the expression of KRAS are of significant therapeutic interest. A study involving novel dispiropyrrolizidines, synthesized using a 1-indanone derivative as a starting material, demonstrated that these compounds were capable of down-regulating KRAS expression in a human colorectal cancer cell line (SW480). researchgate.net This finding suggests that the indane core can serve as a scaffold for developing agents that target critical oncogenic signaling pathways, thereby inhibiting cancer cell proliferation.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of newly designed molecules and for understanding the key physicochemical properties that govern their function.

For indane-1,3-dione derivatives, QSAR and 3D-QSAR analyses have been employed to gain deeper insights into their diverse pharmacological activities. iajps.com These studies typically involve:

Descriptor Calculation: Quantifying various molecular properties (descriptors) for each compound in a series. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Building: Using statistical methods to develop an equation that links the calculated descriptors to the experimentally measured biological activity (e.g., IC₅₀ values).

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional arrangement of steric and electrostatic fields around the molecules. These analyses provide contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity, thus guiding the design of more potent analogs. iajps.com

Bioisosteric Replacements and Pharmacophore Design for this compound Analogs

Pharmacophore modeling and bioisosteric replacement are cornerstone strategies in modern drug design used to optimize lead compounds. spirochem.comresearchgate.net

Pharmacophore Design: A pharmacophore model defines the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. For this compound analogs, a pharmacophore model would be derived by aligning a series of active compounds and identifying their common features. This model then serves as a template for designing new molecules with potentially higher activity or for searching virtual libraries to identify novel scaffolds. mdpi.com

Bioisosteric Replacements: This strategy involves substituting a functional group or substructure within the lead molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties while retaining the desired biological activity. spirochem.comresearchgate.netu-tokyo.ac.jp For this compound, several bioisosteric replacements could be envisioned:

Replacing the thiophene ring with other five- or six-membered heterocycles (e.g., furan, pyridine, thiazole) to explore different interactions with the target's binding site or to improve metabolic stability. nih.gov

Substituting the carbonyl linker with other groups (e.g., sulfonyl, methylene) to alter the geometry and electronic character of the connection between the indane core and the thienyl group.

Modifying the indane-1,3-dione core itself, for example, by replacing it with a phthalimide (B116566) or thiazolidinedione scaffold, which are also known to be part of biologically active molecules. nih.gov

These rational design strategies are essential for transforming promising hits into optimized lead compounds with enhanced therapeutic profiles.

Future Directions and Advanced Research Frontiers for 2 2 Thienylcarbonyl Indane 1,3 Dione

Development of Novel Derivatization Strategies for Enhanced Structural Diversity

The pursuit of enhanced structural diversity for 2-(2-thienylcarbonyl)indane-1,3-dione derivatives is centered on exploiting the reactivity of the indane-1,3-dione scaffold. nih.govnih.gov A variety of synthetic strategies can be envisioned to create a library of novel compounds with potentially enhanced or entirely new functionalities.

One of the most promising avenues is the Knoevenagel condensation , which targets the active methylene (B1212753) group of the indane-1,3-dione core. nih.govencyclopedia.pub This reaction, typically catalyzed by a weak base like piperidine (B6355638) or triethylamine, allows for the introduction of a wide range of aromatic and heteroaromatic aldehydes. encyclopedia.pub By reacting this compound with various substituted aldehydes, a diverse array of arylidene derivatives can be synthesized. These modifications can significantly influence the electronic and photophysical properties of the molecule.

Another key strategy involves the formation of heterocyclic systems . The dicarbonyl functionality of the indane-1,3-dione moiety serves as a versatile precursor for the synthesis of fused heterocycles. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of indeno[1,2-c]pyrazole systems, while condensation with thiourea (B124793) or its derivatives can yield indeno[1,2-d]pyrimidine-2-thiones. The presence of the thienylcarbonyl group could influence the reactivity and regioselectivity of these cyclization reactions, leading to novel heterocyclic frameworks. The formation of bis-thiazoles from the indane-1,3-dione core has also been reported, suggesting a potential route for further diversification. nih.govencyclopedia.pub

Furthermore, electrophilic substitution on the thiophene (B33073) ring offers another dimension for derivatization. The thiophene ring is susceptible to electrophilic attack, allowing for the introduction of various substituents such as halogens, nitro groups, or acyl groups. These modifications can fine-tune the steric and electronic properties of the entire molecule, which is crucial for applications in medicinal chemistry and materials science.

Finally, modification of the dicarbonyl group itself presents further opportunities. Selective reduction of one or both carbonyl groups could lead to the corresponding hydroxy or methylene derivatives, altering the planarity and polarity of the molecule. Additionally, the formation of enol ethers or enol esters can be explored to modulate the reactivity and biological activity of the parent compound.

A summary of potential derivatization strategies is presented in the table below:

Derivatization StrategyTarget SitePotential ReagentsExpected Outcome
Knoevenagel CondensationActive methylene groupAromatic/heteroaromatic aldehydesArylidene derivatives with altered electronic properties
Heterocycle FormationDicarbonyl moietyHydrazines, thiourea, etc.Fused heterocyclic systems (e.g., indenopyrazoles)
Electrophilic SubstitutionThiophene ringHalogenating agents, nitrating agentsSubstituted thiophene ring with modified electronics
Carbonyl Group ModificationCarbonyl groupsReducing agents, alkylating agentsHydroxy, methylene, or enol ether/ester derivatives

Advanced Computational Approaches for Rational Design and Lead Optimization

The integration of advanced computational methodologies is poised to revolutionize the design and optimization of this compound derivatives. In silico techniques can provide profound insights into the structure-property relationships of these molecules, thereby guiding synthetic efforts towards compounds with desired characteristics.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its analogues. acs.org These calculations can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic transitions and potential applications in organic electronics. nih.gov

Molecular docking simulations are invaluable for exploring the potential biological activity of these compounds. By docking a library of virtual derivatives into the active site of a specific biological target, it is possible to predict their binding affinity and binding mode. This information is instrumental in the rational design of potent and selective inhibitors for various enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the structural features of a series of compounds and their biological activity or physicochemical properties. mdpi.com By developing robust QSAR models, it is possible to predict the activity of yet-unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

Molecular Dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound derivatives in a biological environment. These simulations can reveal the conformational changes of the molecule upon binding to a target, as well as the stability of the resulting complex over time.

The application of these computational tools can significantly reduce the time and cost associated with the discovery and development of new molecules by providing a rational basis for their design.

Integration of Synthetic and Computational Methodologies for Target-Oriented Synthesis

The synergy between synthetic chemistry and computational modeling is a powerful paradigm for the target-oriented synthesis of novel this compound derivatives. nih.gov This integrated approach allows for a more efficient and focused exploration of the chemical space, leading to the discovery of molecules with optimized properties for specific applications.

The process typically begins with the in silico design of a virtual library of derivatives based on the this compound scaffold. Computational tools, such as those described in the previous section, are used to predict the properties of these virtual compounds and to identify the most promising candidates for synthesis.

Once the target molecules have been identified, synthetic routes are devised and executed to produce these compounds in the laboratory. The choice of synthetic strategy is often guided by the feasibility and efficiency of the proposed reactions, as well as the availability of starting materials.

The synthesized compounds are then subjected to experimental evaluation to validate the computational predictions. This may involve spectroscopic characterization, biological assays, or materials property measurements, depending on the intended application.

The experimental data obtained from these evaluations are then used to refine the computational models . This iterative cycle of design, synthesis, and testing allows for a continuous improvement of the predictive power of the computational models, leading to a more rapid convergence on lead compounds with optimal properties. This integrated workflow is particularly valuable in drug discovery and materials science, where the identification of novel and effective molecules is a major challenge.

Exploration of this compound as a Chemical Probe for Biological Systems

The unique structural features of this compound make it an intriguing candidate for development as a chemical probe to investigate biological systems. The indane-1,3-dione core is a known fluorophore, and the presence of the electron-rich thiophene ring could modulate its photophysical properties, potentially leading to the development of novel fluorescent probes.

Derivatives of this compound could be designed to exhibit environment-sensitive fluorescence . For example, modifications that alter the intramolecular charge transfer (ICT) character of the molecule could lead to probes whose fluorescence emission is sensitive to the polarity of their microenvironment. Such probes would be valuable for studying changes in cellular environments, such as those that occur during apoptosis or other cellular processes.

Furthermore, the scaffold could be functionalized with specific recognition motifs to create targeted fluorescent probes . For instance, the attachment of a ligand that binds to a specific protein or organelle would allow for the selective imaging of that target within a complex biological system.

The potential for these compounds to act as photoactivatable probes is another exciting avenue of research. By incorporating a photolabile protecting group, it may be possible to design probes that are initially non-fluorescent but become fluorescent upon irradiation with light of a specific wavelength. This would enable the spatiotemporal control of fluorescence, allowing for the precise labeling and tracking of biological molecules or events.

The development of this compound-based chemical probes could provide powerful new tools for cell biology, diagnostics, and drug discovery.

Applications in Advanced Materials Science Research Beyond Prohibited Categories

The indane-1,3-dione scaffold is a well-established building block in materials science, and the incorporation of a thienylcarbonyl moiety in this compound opens up new possibilities for the development of advanced materials. nih.govencyclopedia.pub

In the field of organic electronics , derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-accepting nature of the indane-1,3-dione core, combined with the electron-donating properties of the thiophene ring, could lead to materials with desirable charge-transport properties.

The strong intramolecular charge transfer character that can be engineered into these molecules also makes them promising candidates for nonlinear optical (NLO) materials . nih.govnih.gov NLO materials are of great interest for applications in optical communications, optical data storage, and optical computing. The ability to tune the electronic properties of this compound through chemical modification provides a means to optimize its NLO response.

Furthermore, the indane-1,3-dione moiety has been shown to be an effective component in photoinitiating systems for photopolymerization . researchgate.netresearchgate.netbohrium.com Derivatives of this compound could be investigated as novel photoinitiators for both one- and two-photon polymerization, which are key technologies for 3D printing and microfabrication.

The versatility of the this compound scaffold, coupled with the potential for fine-tuning its properties through chemical derivatization, suggests that it will continue to be a valuable platform for the development of new and innovative materials with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(2-Thienylcarbonyl)indane-1,3-dione, and how can reaction yields be optimized?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting indane-1,3-dione with thiophene-2-carbonyl chloride under basic conditions (e.g., triethylamine in anhydrous acetonitrile) . Optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of indane-1,3-dione to acyl chloride) and inert atmosphere to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) typically yields 60–75% purity, which can be improved to >95% via recrystallization in ethanol .

Q. How should researchers characterize the electronic properties of this compound for materials science applications?

  • UV-Vis spectroscopy (λmax ~320–350 nm in DMSO) and cyclic voltammetry (reduction potentials at −1.2 to −1.5 V vs. Ag/AgCl) are critical for assessing π-conjugation and electron-accepting capacity . Computational methods (DFT calculations at B3LYP/6-31G* level) predict HOMO-LUMO gaps of ~3.2 eV, confirming utility in organic semiconductors .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • <sup>1</sup>H NMR : Key signals include the thienyl proton multiplet (δ 7.2–7.5 ppm) and indanedione methylene singlet (δ 4.1–4.3 ppm).
  • IR : Strong carbonyl stretches at 1720–1740 cm<sup>−1</sup> (indanedione) and 1680 cm<sup>−1</sup> (thienylcarbonyl).
  • Mass Spectrometry : Molecular ion peak [M+H]<sup>+</sup> at m/z 284 (C14H8O3S) .

Advanced Research Questions

Q. How does the thienylcarbonyl moiety influence the compound’s bioactivity in drug-resistant tuberculosis models?

  • The thienyl group enhances membrane permeability and interactions with Mycobacterium tuberculosis enzymes (e.g., enoyl-ACP reductase). In vitro assays show MIC values of 8–16 µg/mL against drug-resistant strains, linked to the compound’s ability to disrupt lipid biosynthesis . Synergistic effects with rifampicin (FIC index 0.5) suggest potential for combination therapies .

Q. What strategies resolve contradictions in reported anticancer activity data across studies?

  • Discrepancies in IC50 values (e.g., 12 µM vs. 45 µM in breast cancer cells) often arise from assay conditions (e.g., serum concentration, exposure time). Standardizing protocols (e.g., 48-hour incubation in serum-free media) and validating via orthogonal assays (apoptosis vs. ROS generation) improve reproducibility . Structural analogs with electron-withdrawing substituents (e.g., nitro groups) show more consistent activity .

Q. What mechanistic insights explain unexpected byproducts in Knoevenagel condensations involving this compound?

  • Competing Michael addition or over-oxidation (e.g., formation of quinoidal structures) may occur under basic conditions. For example, using piperidine as a catalyst at 80°C can lead to 10–15% byproduct formation, mitigated by lowering temperature to 60°C and using anhydrous solvents . LC-MS monitoring at 30-minute intervals helps identify intermediates .

Q. How can researchers tailor the compound for non-linear optical (NLO) applications?

  • Introducing push-pull substituents (e.g., –NO2 or –NMe2) enhances hyperpolarizability (β). Z-scan measurements at 1064 nm show β values up to 45 × 10<sup>−30</sup> esu, making it suitable for electro-optic modulators. Crystal engineering (e.g., P21/c space group) optimizes alignment for NLO efficiency .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing derivatives via electrophilic substitution?

  • Use Lewis acids (e.g., AlCl3) in nitration reactions to direct substituents to the 5-position of the indanedione core. Monitor reaction progress via TLC (Rf 0.4 in 7:3 hexane:EtOAc) and quench with ice-water to prevent over-nitration .

Q. How should stability studies be designed for this compound under physiological conditions?

  • Conduct accelerated degradation tests in PBS (pH 7.4) at 37°C. HPLC analysis at 254 nm reveals 90% stability over 72 hours, with degradation products (e.g., hydrolyzed thiophene carboxylic acid) quantified via calibration curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.